![molecular formula C14H13ClN2O2S B2371644 N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide CAS No. 1436117-01-9](/img/structure/B2371644.png)
N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide is a chemical compound with the molecular formula C14H13ClN2O2S This compound is notable for its unique structure, which includes a benzenesulfinyl group attached to an ethyl chain, a chloropyridine ring, and a carboxamide group
Mechanism of Action
Target of Action
The primary target of N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors due to changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .
Mode of Action
This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the active site of the enzyme, which prevents the enzyme from catalyzing its normal reaction .
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolism. Normally, tumor cells shift their metabolism to anaerobic glycolysis, which results in a significant modification in pH . By inhibiting CA IX, this compound disrupts this process, potentially slowing tumor growth .
Result of Action
The inhibition of CA IX by this compound has been shown to have anti-proliferative activity against certain cancer cell lines . For example, it showed significant inhibitory effect against both triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Moreover, it was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide typically involves multiple steps:
Formation of the Benzenesulfinyl Intermediate: The initial step involves the synthesis of the benzenesulfinyl intermediate. This can be achieved by reacting benzene with sulfur dioxide and an oxidizing agent such as hydrogen peroxide under controlled conditions.
Attachment of the Ethyl Chain: The benzenesulfinyl intermediate is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like sodium hydride to form the benzenesulfinyl ethyl intermediate.
Formation of the Chloropyridine Intermediate: Separately, 6-chloropyridine-2-carboxylic acid is synthesized through chlorination of pyridine-2-carboxylic acid using thionyl chloride.
Coupling Reaction: The final step involves coupling the benzenesulfinyl ethyl intermediate with the chloropyridine intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, where the benzenesulfinyl group is reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloropyridine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), acetonitrile, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Amine or thiol nucleophiles, dimethylformamide (DMF), elevated temperature.
Major Products Formed
Oxidation: Formation of N-[2-(Benzenesulfonyl)ethyl]-6-chloropyridine-2-carboxamide.
Reduction: Formation of N-[2-(Benzenesulfanyl)ethyl]-6-chloropyridine-2-carboxamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide can be compared with other similar compounds, such as:
N-[2-(Benzenesulfonyl)ethyl]-6-chloropyridine-2-carboxamide: This compound has a sulfonyl group instead of a sulfinyl group, which may affect its reactivity and biological activity.
N-[2-(Benzenesulfanyl)ethyl]-6-chloropyridine-2-carboxamide: This compound has a sulfanyl group, which is a reduced form of the sulfinyl group, potentially altering its chemical properties and interactions.
N-[2-(Benzenesulfinyl)ethyl]-6-bromopyridine-2-carboxamide: This compound has a bromine atom instead of chlorine, which may influence its reactivity and binding affinity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c15-13-8-4-7-12(17-13)14(18)16-9-10-20(19)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSVFZMRLLCGQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CCNC(=O)C2=NC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

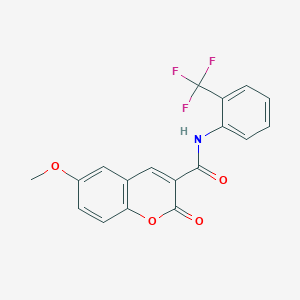
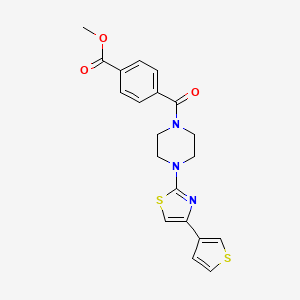
![2-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2371565.png)
![5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2371566.png)
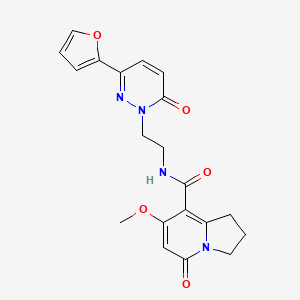
![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2371569.png)
![7-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2371573.png)
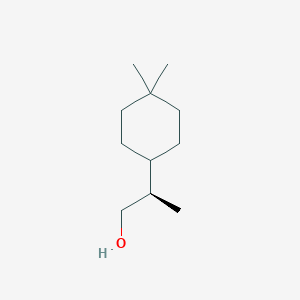
![4-chlorophenyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-4-yl sulfone](/img/structure/B2371576.png)
![1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2371577.png)
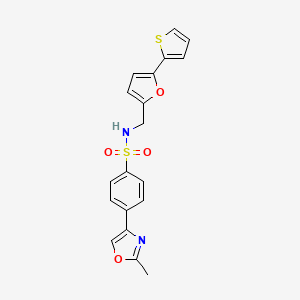
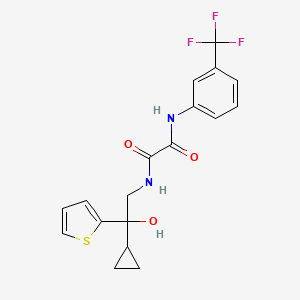
![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2371583.png)
